Fortuneanoside G
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Overview
Description
Fortuneanoside G is a dibenzofuran glycoside isolated from the fruit of Pyracantha fortuneana (Maxim) Li. This compound is part of a group of six new dibenzofuran glycosides identified from this plant, which also includes fortuneanosides H, I, J, K, and L . This compound has shown significant tyrosinase-inhibitory activity, making it a compound of interest in the field of dermatology and cosmetics .
Preparation Methods
Fortuneanoside G is typically extracted from the dried fruit of Pyracantha fortuneana using a 60% ethanol solution. The extract is then subjected to column chromatography, followed by preparative reverse-phase high-performance liquid chromatography (HPLC) to isolate the compound . The molecular formula of this compound is C20H22O10, and it is obtained as a pale yellow gum .
Chemical Reactions Analysis
Fortuneanoside G undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure, which includes a 1,2,4-trisubstituted benzene ring, allows it to participate in these reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Fortuneanoside G has several scientific research applications:
Chemistry: It is used as a reference compound in the study of dibenzofuran glycosides and their chemical properties.
Biology: The compound’s tyrosinase-inhibitory activity makes it a valuable tool in studying melanin biosynthesis and skin pigmentation.
Medicine: Due to its potential skin-whitening effects, this compound is being explored for use in treating skin disorders associated with melanin hyperpigmentation.
Mechanism of Action
Fortuneanoside G exerts its effects primarily through the inhibition of tyrosinase, a copper-containing enzyme that plays a key role in the biosynthesis of melanin. By inhibiting tyrosinase, this compound reduces the production of melanin, leading to a decrease in skin pigmentation. The molecular targets and pathways involved in this process include the binding of this compound to the active site of tyrosinase, thereby preventing the enzyme from catalyzing the oxidation of tyrosine to melanin .
Comparison with Similar Compounds
Fortuneanoside G is unique among dibenzofuran glycosides due to its potent tyrosinase-inhibitory activity. Similar compounds include:
Fortuneanoside H: Another dibenzofuran glycoside from Pyracantha fortuneana with similar inhibitory activity.
Fortuneanoside I: Exhibits moderate tyrosinase-inhibitory activity.
Fortuneanoside J: Shows more potent activity than arbutin, a well-known tyrosinase inhibitor.
Fortuneanoside K and L: Both have significant inhibitory effects but are less potent than this compound.
This compound stands out due to its higher potency compared to other similar compounds, making it a promising candidate for further research and application in various fields.
Properties
Molecular Formula |
C20H22O10 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(7-hydroxy-6,8-dimethoxydibenzofuran-3-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O10/c1-26-12-6-10-9-4-3-8(5-11(9)29-18(10)19(27-2)15(12)23)28-20-17(25)16(24)14(22)13(7-21)30-20/h3-6,13-14,16-17,20-25H,7H2,1-2H3/t13-,14-,16+,17-,20-/m1/s1 |
InChI Key |
FQQLZXVTYQMYQS-GOSKSRJBSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3=C(O2)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |
Origin of Product |
United States |
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